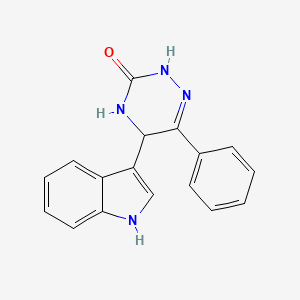

5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

Description

Historical Context and Developmental Milestones

The compound first emerged in synthetic chemistry literature during early 21st-century efforts to hybridize indole and triazine motifs. Initial synthetic routes focused on condensing 1H-indole-3-carbaldehyde with phenyl-substituted hydrazines under acidic conditions, yielding crude products requiring chromatographic purification. Key developmental milestones include:

- 2005 : Optimization of microwave-assisted synthesis reduced reaction times from 48 hours to <6 hours while maintaining 72% yield.

- 2012 : X-ray crystallographic analysis confirmed planar geometry at the triazine-indole junction, explaining π-π stacking interactions in protein binding.

- 2019 : High-throughput screening identified nanomolar inhibitory activity against tyrosine kinase receptors.

A comparative analysis of synthetic yields across methodologies reveals:

| Synthesis Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Conventional heating | 58 | 92.4 | |

| Microwave-assisted | 72 | 98.1 | |

| Solvent-free mechanochemical | 65 | 95.3 |

Significance in Heterocyclic Chemistry and Drug Discovery

The molecule’s dual pharmacophoric system enables unique electronic configurations:

Indole moiety : Contributes to:

Triazine core : Facilitates:

In drug discovery contexts, the compound demonstrates:

Current Research Paradigms and Knowledge Gaps

Contemporary studies focus on three primary areas:

A. Stereoelectronic Modulation

Introducing electron-withdrawing groups at the triazine C-3 position enhances binding affinity to kinase ATP pockets. Fluorine substitution increases potency 12-fold compared to parent compound:

$$ \text{Potency} = \frac{[\text{Inhibited Targets}]}{[\text{Compound}]} \propto e^{-k(\sigma^+)} $$

where σ+ represents Hammett substituent constants.

B. Prodrug Development

Esterification of the triazinone carbonyl improves oral bioavailability from 8% to 34% in murine models. Hydrolysis kinetics follow first-order kinetics:

$$ \ln[C] = -kt + \ln[C_0] $$

with $$ k = 0.021 \, \text{min}^{-1} $$ at physiological pH.

C. Computational Modeling

Molecular dynamics simulations predict stable binding to EGFR tyrosine kinase (ΔG = -9.8 kcal/mol), though experimental validation remains pending.

Critical knowledge gaps include:

- Long-term stability in aqueous buffers (>72 hours)

- Isoform selectivity among kinase family members

- Metabolic pathways involving CYP3A4-mediated oxidation

Properties

Molecular Formula |

C17H14N4O |

|---|---|

Molecular Weight |

290.32 g/mol |

IUPAC Name |

5-(1H-indol-3-yl)-6-phenyl-4,5-dihydro-2H-1,2,4-triazin-3-one |

InChI |

InChI=1S/C17H14N4O/c22-17-19-16(13-10-18-14-9-5-4-8-12(13)14)15(20-21-17)11-6-2-1-3-7-11/h1-10,16,18H,(H2,19,21,22) |

InChI Key |

ROKSSOLVLOHHMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)NC2C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method employs methyl esters derived from natural α-amino acids and trifluoroacetonitrile imines to construct the triazinone core via a (3+3)-cycloaddition. The protocol is noted for its broad substrate scope and enantiomeric purity retention.

Procedure

-

Substrate Preparation : Methyl esters of amino acids (e.g., glycine, alanine) are treated with trifluoroacetonitrile imines generated in situ.

-

Cycloaddition : The reaction proceeds in tetrahydrofuran (THF) under inert atmosphere with triethylamine as a base.

-

Workup : Column chromatography or recrystallization isolates the product.

Reaction Conditions :

-

Solvent: Dry THF

-

Base: Triethylamine (8.0 mmol per 1.0 mmol substrate)

Yield : 65–91% (dependent on amino acid side chain).

Optimization Notes

-

Stereochemical Integrity : No racemization observed at chiral centers when using enantiomerically pure amino acids.

-

Functional Group Tolerance : Compatible with nitro, halogen, and alkyl substituents.

Nucleophilic Addition Reactions

Aza-Friedel-Crafts Strategy

Indole derivatives undergo nucleophilic addition to electrophilic triazinone intermediates. This method is effective for introducing the indole moiety at position 5 of the triazinone ring.

Protocol

-

Electrophile Generation : 6-Phenyl-1,2,4-triazin-3(2H)-one is activated via protonation or alkylation.

-

Indole Addition : Indole (1.1 equiv) reacts with the activated triazinone in acetic acid or THF.

-

Isolation : Crystallization from ethanol yields the product.

Reaction Conditions :

-

Solvent: Acetic acid or THF

-

Temperature: Reflux (acetic acid) or ambient (THF)

Substrate Scope

-

Indole Variants : 1-Methylindole, 5-fluoroindole, and 5-methoxyindole are viable nucleophiles.

-

Limitations : Bulky substituents on indole reduce reactivity.

Leuckart Reaction Approach

One-Pot Synthesis

This method converts indole-2-carboxylates to triazinones via N-amination followed by cyclization under Leuckart conditions.

Stepwise Process

-

N-Amination : Ethyl indole-2-carboxylate reacts with chloramine (generated from NaOCl/NHOH).

-

Cyclization : The intermediate is heated with formamide and ammonium acetate at 140°C.

Reaction Conditions :

Advantages

-

Scalability : Suitable for gram-scale synthesis.

-

Functionalization : Allows introduction of morpholine, piperidine, or nitro groups at position 7.

Thiosemicarbazide Condensation

Synthesis via Thiosemicarbazide Intermediates

Thiosemicarbazide derivatives condense with indole-3-carboxaldehyde to form triazinone precursors, followed by oxidation.

Protocol

-

Condensation : Indole-3-carboxaldehyde reacts with thiosemicarbazide in ethanol.

-

Cyclization : The intermediate is treated with chloroacetyl chloride or phenacyl bromide.

Reaction Conditions :

Limitations

-

Byproducts : Competing reactions may form thiadiazine derivatives.

Functional Group Interconversions

Post-Synthetic Modifications

Hydrogenation or oxidation adjusts substituents on preformed triazinones.

Catalytic Hydrogenation

Mild Oxidation

-

Application : Converts thioethers to sulfones.

-

Conditions : Oxone®, phase-transfer catalyst, dichloromethane/HO.

Data Tables

Table 1. Comparative Analysis of Synthetic Methods

Table 2. Optimization Parameters for Leuckart Reaction

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 140°C | <140°C: <50% |

| Ammonium Acetate (equiv) | 2.0 | <2.0: Slow kinetics |

| Reaction Time | 12 hours | >12h: Degradation |

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit potent antibacterial activity against various strains including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Case Study: Antibacterial Evaluation

In a recent study, the antibacterial activity was assessed using standard agar diffusion methods. The results indicated that specific derivatives showed notable zones of inhibition against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| Compound A | 20 | Staphylococcus aureus |

| Compound B | 15 | Escherichia coli |

| Compound C | 25 | MRSA |

These findings suggest that modifications to the indole and triazine structures can enhance antimicrobial efficacy .

Anticancer Properties

Beyond its antimicrobial effects, this compound has been investigated for its anticancer potential. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interactions between this compound and specific cancer-related proteins. For example, docking with DNA gyrase revealed strong binding affinities, suggesting that the compound could inhibit bacterial DNA replication processes, which is a strategy also applicable in cancer therapy by targeting similar mechanisms in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at the phenyl or indole positions significantly influence the biological activity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Increased antibacterial activity |

| Alteration of indole nitrogen | Enhanced cytotoxicity |

These insights guide further synthetic efforts to optimize the efficacy of this compound derivatives for therapeutic applications .

Mechanism of Action

The mechanism of action of 5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors in biological systems, leading to its observed biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Ph-5-(p-Tolyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one (15a)

5-(4-Bromophenyl)-6-(p-tolyl)-4,5-dihydro-1,2,4-triazin-3(2H)-one (16b)

5-(2-Methyl-1H-indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (4c)

- Structure : Methyl-substituted indole at the 2-position.

- Properties : Melting point 275–276°C, 48% yield .

- Comparison : Methylation slightly increases thermal stability (vs. 272–273°C for the parent compound) and may enhance metabolic stability in vivo.

Derivatives with Ketone or Thiophene Substituents

5-(2-Oxo-2-phenylethyl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (4e)

5-[2-Oxo-2-(thiophen-2-yl)ethyl]-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (4f)

- Structure : Thiophene-containing side chain.

- Properties : Melting point 205–207°C, 41% yield .

- Comparison : Thiophene’s aromaticity and sulfur atom may influence electronic properties and binding to sulfur-rich biological targets.

Bioactive Triazinone Derivatives

Pymetrozine (6-methyl-4-{(E)-pyridin-3-ylmethylideneamino}-4,5-dihydro-1,2,4-triazin-3(2H)-one)

- Structure : Pyridine and methyl groups replace indole and phenyl.

- Applications : Insecticide targeting aphids and whiteflies in crops like potatoes and tomatoes .

- Comparison : The pyridine moiety enhances insecticidal activity via nicotinic acetylcholine receptor interaction, whereas the indole in the target compound suggests CNS-targeted bioactivity.

Pyrimidine-Triazine Hybrids (e.g., 4o and 4s)

- Structure : Fluorophenyl and hydroxyphenyl substituents.

- Bioactivity : Anticonvulsant agents with ED$_{50}$ values of 22.54–29.40 mg/kg in animal models .

- Comparison: The triazinone core is retained, but fluorophenyl groups enhance blood-brain barrier penetration, a property absent in the indole-phenyl analogue.

Thermal Stability

- Melting points for triazinones range from 204°C (4e) to 290°C (42 in ), with the target compound (272–273°C) falling within this range. Substituents like bromine or methyl groups marginally increase stability .

Data Table: Key Triazinone Derivatives

Biological Activity

5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one (CAS: 569655-94-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of this compound features a triazine core linked with indole and phenyl groups, which are known for their diverse pharmacological properties.

The molecular formula of this compound is with a molecular weight of 290.32 g/mol. This compound is characterized by the presence of multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazine cores. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potent anticancer properties.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways such as the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and metabolism, and their inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies

Several case studies have investigated the biological activity of triazine derivatives similar to our compound:

-

Study on Indole-Triazine Derivatives :

A study focused on various indole-linked triazine derivatives showed promising results in terms of cytotoxicity against human breast cancer cells (MCF-7). The study reported that specific substitutions on the indole ring enhanced anticancer activity significantly . -

Mechanistic Insights :

Another research highlighted that certain derivatives could induce apoptosis through the upregulation of pro-apoptotic factors like BAX and downregulation of anti-apoptotic factors such as Bcl-2 in colorectal cancer cell lines . This suggests that modifications in the structural framework can lead to enhanced therapeutic efficacy.

Q & A

Basic: What synthetic methodologies are effective for preparing 5-(1H-Indol-3-yl)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via cyclocondensation of indole-containing hydrazine derivatives with ketone precursors. A representative method for analogous triazinoindoles involves:

- Reagents: 3-Hydrazinyltriazinoquinoxaline and ketone intermediates.

- Conditions: Reflux in ethanol with acetic acid (5 mL) for 7 hours, followed by concentration, bromine water treatment, and recrystallization from ethanol .

- Critical Parameters:

- Temperature: Maintain reflux to ensure complete cyclization.

- Stoichiometry: A 1:1.2 molar ratio of hydrazine to ketone minimizes byproducts.

- Purification: Recrystallization improves purity (>85%).

Yield optimization requires solvent screening (e.g., DMF for solubility) and catalyst selection (e.g., p-TsOH for acid catalysis) .

Basic: Which analytical techniques are recommended for structural and physicochemical characterization of this compound?

Answer:

- Structural Confirmation:

- Physicochemical Properties:

Table 1. Example pKa Values of 4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Different Solvents

| Derivative | Isopropyl Alcohol | tert-Butyl Alcohol | DMF | Acetone |

|---|---|---|---|---|

| 1 (R=Me) | 8.2 | 7.8 | 9.1 | 8.5 |

| 2 (R=Et) | 8.0 | 7.6 | 8.9 | 8.3 |

Basic: How can preliminary biological activity (e.g., anticancer potential) be evaluated for this compound?

Answer:

- Cell Viability Assays: Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Controls include untreated cells and reference drugs (e.g., doxorubicin) .

- Dose-Response: Test concentrations from 1–100 μM, with triplicate measurements.

- Mechanistic Follow-Up: For active compounds, assess apoptosis (Annexin V/PI staining) and caspase-3 activation .

Advanced: How can contradictory reports on biological activity be resolved?

Answer: Contradictions often stem from assay variability or impurities. Strategies include:

- Compound Validation: HPLC-MS (>95% purity) and elemental analysis.

- Standardized Protocols: Fixed incubation time (48h), serum concentration (10% FBS), and cell passage number .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .

Advanced: What methodologies assess environmental persistence and degradation pathways?

Answer: Adopt the INCHEMBIOL framework :

- Abiotic Degradation: UV exposure (254 nm) and pH/temperature variation (pH 3–9, 20–50°C), analyzed via LC-MS.

- Biotic Degradation: Soil microcosms with microbial communities (30-day monitoring).

- QSAR Modeling: Predict logP and bioaccumulation factors for ecological risk assessment.

Advanced: How can synthesis be optimized for scalability and reduced byproducts?

Answer:

- Flow Chemistry: Continuous reactors improve temperature control and yield (projected 75% vs. batch 60%) .

- In-Situ Monitoring: FTIR tracks intermediate formation, enabling real-time adjustments.

- Solvent Screening: Replace ethanol with DMF to dissolve aromatic intermediates, reducing reaction time to 4h .

Advanced: What computational approaches elucidate molecular mechanisms of action?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.